molecular formula C36H62O9 B1671527 Ginsenoside Rh1 CAS No. 63223-86-9

Ginsenoside Rh1

Cat. No. B1671527
CAS RN: 63223-86-9
M. Wt: 638.9 g/mol
InChI Key: RAQNTCRNSXYLAH-OUEXKMQZSA-N
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Description

Ginsenoside Rh1 is a triterpene saponin originally found in species of Panax (ginseng) that exhibits neuroprotective, cognition enhancing, anti-obesity, anti-inflammatory, antioxidative, anti-metastatic, and anti-allergic activities . It enhances memory and learning, increasing neuronal survival in vivo .


Synthesis Analysis

Ginsenosides are synthesized from the assembly of two farnesyl diphosphate (FPP) molecules. Each molecule of FPP is in turn the product of two molecules of dimethylallyl diphosphate and two molecules of isopentenyl diphosphate (IPP) . The biosynthetic pathway of ginsenosides is not entirely characterized, though as steroids they derive from pathways that lead to the synthesis of isoprene units .


Molecular Structure Analysis

Ginsenoside Rh1 is classified as a member of the dammarane family. The structure of these dammarane ginsenosides consists of a 4-ring, steroid-like structure . The molecular weight of Ginsenoside Rh1 is 638.87 and its molecular formula is C36H62O9 .


Chemical Reactions Analysis

The hydrolysis mode of ginsenoside Rb1 by β-glucosidases can be classified into the C3 pattern and C20 pattern based on the specificity of β-glucosidases for the glycosyl moieties linked to C-3 and C-20 of ginsenoside Rb1 .

Scientific Research Applications

Neurological Disorders

Ginsenoside Rh1 has shown strong pharmacological activities in the nervous system . It has protective effects on nerve cells, improves resistance to neuronal injury, modulates neural activity, and resists cerebral ischemia/reperfusion injury . It also improves brain damage after eclampsia hemorrhage and memory and cognitive deficits .

Alzheimer’s Disease

Ginsenoside Rh1 has been found to be effective in the treatment of Alzheimer’s disease (AD). It improves memory and cognitive deficits, which are common symptoms of AD . In a study, Ginsenoside Rh1 was observed to attenuate β-amyloid induced oxidative stress and cell death by activating the PI3K/Akt signaling pathway .

Vascular Dementia

Ginsenoside Rh1 has been used in the treatment of vascular dementia. It improves memory and cognitive deficits, which are common symptoms of this condition .

Anxiety and Pain

Ginsenoside Rh1 has been found to alleviate anxiety and pain . It inhibits ionic-like behavior, which can help in the management of these conditions .

Anti-Inflammatory Effects

Ginsenoside Rh1 has potent anti-inflammatory characteristics . This makes it useful in the treatment of various inflammatory conditions.

Antioxidant Effects

Ginsenoside Rh1 has strong antioxidant effects . This makes it beneficial in combating oxidative stress, which is implicated in various diseases.

Immunomodulatory Effects

Ginsenoside Rh1 has immunomodulatory effects . This means it can modulate the immune response, which can be beneficial in the treatment of various immune-related conditions.

Cytotoxic Effects

The cytotoxic effects of Ginsenoside Rh1 are dependent on different types of cell lines . This suggests potential applications in cancer treatment, where cytotoxic agents are often used to kill cancer cells.

Mechanism of Action

Target of Action

Ginsenoside Rh1, a primary active component of ginseng, has been shown to interact with various targets. It has been reported to modulate multiple physiological activities via interactions with steroidal receptors . Ginsenoside Rh1 also acts through estrogen receptors (ER) and interacts with insulin-like growth factor-1 receptor (IGF-IR) in neuronal cells . It has been suggested that the epidermal growth factor receptor (EGFR) and activator of transcription 1 (STAT1) may be key proteins in its action .

Mode of Action

Ginsenoside Rh1 exerts its effects by interacting with its targets and inducing changes in cellular processes. For instance, it has been shown to attenuate β-amyloid induced oxidative stress and cell death by activating the PI3K/Akt signaling pathway . It also suppresses the expression of inducible nitric oxide synthase gene in IFN-gamma-stimulated microglia via modulation of JAK/STAT and ERK signaling pathways .

Biochemical Pathways

Ginsenoside Rh1 affects several biochemical pathways. It has been reported to regulate hepatocyte metabolism through ECM–Receptor and the PI3K-AKT pathway . It also activates the PI3K/Akt pathway in amyloid-β induced SH-SY5Y cells , and suppresses inducible nitric oxide synthase gene expression in IFN-gamma-stimulated microglia via modulation of JAK/STAT and ERK signaling pathways .

Pharmacokinetics

The pharmacokinetics of Ginsenoside Rh1 involve its absorption, distribution, metabolism, and excretion (ADME). It has been reported that the absorption of Ginsenoside Rh1 is fast in the gastrointestinal tract . It may be metabolized mainly into Rh1 and F1 by intestinal microflora before absorption into the blood . Ginsenoside Rh1 is quickly cleared from the body .

Result of Action

Ginsenoside Rh1 has been shown to have potent anti-inflammatory, antioxidant, and immunomodulatory effects . It also has positive effects on the nervous system, with protective effects on nerve cells, improved resistance to neuronal injury, modulation of neural activity, resistance to cerebral ischemia/reperfusion injury, improvement of brain damage after eclampsia hemorrhage, improvement of memory and cognitive deficits, treatment of AD and vascular dementia, alleviation of anxiety, pain, and inhibition of ionic-like behavior .

Action Environment

The action of Ginsenoside Rh1 can be influenced by various environmental factors. For instance, it has been shown to exert neuroprotective effects by activating the PI3K/Akt pathway in amyloid-β induced SH-SY5Y cells . This suggests that the presence of amyloid-β, a protein associated with Alzheimer’s disease, can influence the action of Ginsenoside Rh1. Furthermore, Ginsenoside Rh1 might be an efficacious therapeutic agent for Alzheimer’s disease .

Safety and Hazards

Ginsenoside Rh1 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Ginsenosides have the potential to be new drugs for the treatment of osteoporosis, promote fracture healing and are strong candidates for cytokines in the tissue-engineered bone . They also have potential applications in various fields such as medicine, food, and cosmetics .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,26-,27+,28-,29+,30-,31+,33+,34+,35+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQNTCRNSXYLAH-RFCGZQMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80979245
Record name Ginsenoside Rh1
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ginsenoside Rh1

CAS RN

63223-86-9
Record name Ginsenoside Rh1
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Record name Ginsenoside Rh1
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Record name Ginsenoside Rh1
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Record name 63223-86-9
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Record name GINSENOSIDE RH1, (20S)-
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